
isopropyl 6-bromo-3-chloro-1-benzothiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl 6-bromo-3-chloro-1-benzothiophene-2-carboxylate, also known as BRD7929, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzothiophene derivatives and has shown promising results in various studies.
Mechanism of Action
The exact mechanism of action of isopropyl 6-bromo-3-chloro-1-benzothiophene-2-carboxylate is not yet fully understood. However, it is believed to inhibit the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the inflammatory response. isopropyl 6-bromo-3-chloro-1-benzothiophene-2-carboxylate has also been found to inhibit the activation of NF-κB, a transcription factor that regulates the expression of various genes involved in the inflammatory response.
Biochemical and Physiological Effects:
isopropyl 6-bromo-3-chloro-1-benzothiophene-2-carboxylate has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). It has also been found to inhibit the migration of immune cells to the site of inflammation.
Advantages and Limitations for Lab Experiments
One of the major advantages of isopropyl 6-bromo-3-chloro-1-benzothiophene-2-carboxylate is its potential therapeutic applications in the treatment of inflammatory diseases. It has also been found to have low toxicity, making it a safe compound for use in laboratory experiments. However, one of the limitations of isopropyl 6-bromo-3-chloro-1-benzothiophene-2-carboxylate is its limited solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on isopropyl 6-bromo-3-chloro-1-benzothiophene-2-carboxylate. One potential direction is to investigate its potential applications in the treatment of other diseases such as cancer and neurodegenerative diseases. Another direction is to explore its mechanism of action in more detail to gain a better understanding of its therapeutic potential. Additionally, future research could focus on developing more efficient synthesis methods for isopropyl 6-bromo-3-chloro-1-benzothiophene-2-carboxylate to make it more readily available for laboratory experiments.
In conclusion, isopropyl 6-bromo-3-chloro-1-benzothiophene-2-carboxylate is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its anti-inflammatory properties make it a potential candidate for the treatment of various inflammatory diseases. However, further research is needed to fully understand its mechanism of action and to explore its potential applications in other areas of medicine.
Synthesis Methods
The synthesis of isopropyl 6-bromo-3-chloro-1-benzothiophene-2-carboxylate involves the reaction of 6-bromo-3-chlorobenzothiophene-2-carboxylic acid with isopropyl alcohol in the presence of a catalyst. The reaction is then followed by the addition of thionyl chloride, which leads to the formation of the final product.
Scientific Research Applications
Isopropyl 6-bromo-3-chloro-1-benzothiophene-2-carboxylate has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties and has shown promising results in the treatment of various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
properties
IUPAC Name |
propan-2-yl 6-bromo-3-chloro-1-benzothiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrClO2S/c1-6(2)16-12(15)11-10(14)8-4-3-7(13)5-9(8)17-11/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSCJABVVQXSVGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=C(C2=C(S1)C=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propan-2-yl 6-bromo-3-chloro-1-benzothiophene-2-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-(5-{[(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)imino]methyl}-2-furyl)benzoate](/img/structure/B5739989.png)
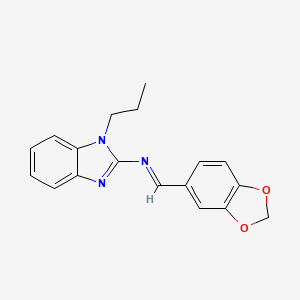

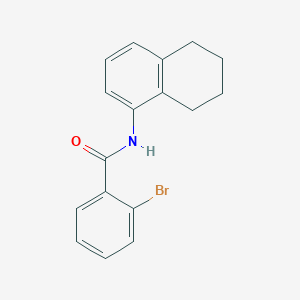
![4-[(3-benzoyl-1H-indol-1-yl)methyl]benzonitrile](/img/structure/B5740018.png)

![4-{[(4-methoxyphenyl)imino]methyl}phenyl benzoate](/img/structure/B5740030.png)
![N-[4-(4-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5740031.png)
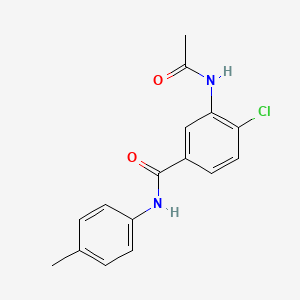
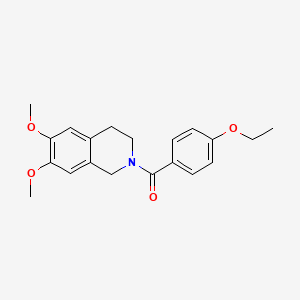
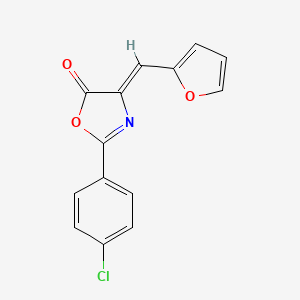
![4-chloro-N'-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5740068.png)
![2-[(4-ethyl-1-piperazinyl)methyl]-4-nitrophenol](/img/structure/B5740079.png)
